molecular formula C10H18O2 B1670226 delta-Decalactone CAS No. 705-86-2

delta-Decalactone

Cat. No.: B1670226
CAS No.: 705-86-2
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-UHFFFAOYSA-N
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Description

Delta-decalactone (CAS: 705-86-2), a cyclic ester (lactone) with the molecular formula C₁₀H₁₈O₂, is widely used in flavor and fragrance industries for its creamy, coconut-like aroma . It occurs naturally in fruits such as peaches, coconuts, and raspberries, but commercial production relies on synthetic methods, including the oxidation of 2-pentylcyclopentanone . Key physical properties include a boiling point of 281°C, a density of 0.97 g/cm³, and solubility in alcohol and propylene glycol but insolubility in water . Its stability is moderate; lactones like this compound tend to polymerize over time, increasing viscosity and altering phase behavior in formulations .

In antifungal research, this compound exhibits activity against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MICs) ranging from 46.8 to 750.0 µg/mL . However, its cytotoxicity in mammalian cells (e.g., HepG2 and MCF7) is higher than mandelonitrile, a structurally simpler antifungal compound .

Scientific Research Applications

Applications in Food Science

Flavoring Agent
Delta-Decalactone is widely used as a flavoring agent in the food industry due to its pleasant aroma reminiscent of peaches and cream. It enhances the sensory qualities of various food products, including dairy items, baked goods, and confectioneries. Studies have shown that this compound can influence taste perception in mammals, potentially affecting feeding behavior and preferences.

Case Study: Dairy Products
A study examined the effects of this compound on the volatile compounds in milk products. The addition of this compound was found to enhance the overall flavor profile of cheese, demonstrating its utility in dairy flavor enhancement .

Applications in Perfumery

This compound's unique fragrance properties make it a valuable ingredient in the perfumery industry. It is often used to create fruity notes in perfumes and scented products. The compound's ability to blend well with other fragrance components allows for complex scent formulations.

Market Insights
The global market for this compound in fragrances is projected to grow due to increasing consumer demand for natural and synthetic fragrance ingredients. Its versatility enables perfumers to craft innovative scent profiles .

Biotransformation Processes

Microbial Production
Recent research has focused on the microbial production of this compound from unsaturated fatty acids. A notable study utilized Yarrowia lipolytica cells along with linoleate 13-hydratase to produce this compound efficiently from linoleic acid. This one-pot reaction achieved a molar conversion yield of 31% within 21 hours .

Case Study: Biotechnological Synthesis
The production process highlighted above demonstrates the potential for sustainable manufacturing practices using microbial systems. This method not only reduces reliance on traditional chemical synthesis but also aligns with green chemistry principles.

Health and Safety Applications

Toxicological Studies
Research has indicated that this compound exhibits low toxicity levels. In studies assessing repeated dose toxicity, no significant adverse effects were observed at high doses (up to 1000 mg/kg/day), suggesting a favorable safety profile for potential applications in food and cosmetics .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Food ScienceFlavoring agentEnhances sensory qualities in dairy products
PerfumeryFragrance ingredientValuable for crafting complex scent profiles
BiotransformationMicrobial productionEfficient synthesis from unsaturated fatty acids
Health & SafetyToxicological assessmentLow toxicity observed; safe for consumer use

Comparison with Similar Compounds

Structural and Functional Isomers

Gamma-Decalactone
  • Structural Difference : Gamma-decalactone is a constitutional isomer, with a five-membered lactone ring compared to delta-decalactone’s six-membered ring .
  • Odor Profile: Gamma-decalactone is characterized by a dominant peach-like aroma, whereas this compound leans toward coconut and creamy notes .
  • Applications : Used in peach and apricot flavor formulations, contrasting with this compound’s role in coconut and dairy flavor systems .
Delta-Dodecalactone
  • Chain Length : Contains a 12-carbon chain (C₁₂H₂₂O₂) compared to this compound’s 10-carbon chain .
  • Odor and Use : Exhibits a muskier, peach-like scent and is used in heavier flavor profiles, such as tropical fruits and cream-based products .

Antifungal Activity Comparison

Compound MIC Range (µg/mL) Ergosterol Affinity Cytotoxicity (IC₅₀, µg/mL) Membrane Disruption
This compound 46.8–750.0 Moderate 2010.34 (MCF7) High
Mandelonitrile Similar MICs High selectivity 1095.04 (HepG2) Low
Amphotericin B 0.1–1.0 Very high <1.0 Extreme
  • Key Findings :
    • This compound shows stronger membrane disruption via lipid/PDA vesicle assays but lower ergosterol selectivity than mandelonitrile .
    • Mandelonitrile’s lower cytotoxicity (IC₅₀ >1000 µg/mL) makes it a safer candidate for antifungal development despite similar MICs .

Odor and Stability Profiles

Compound Odor Profile Stability Issues Key Applications
This compound Coconut, creamy, buttery Polymerizes over time Dairy, coconut, sandalwood
Gamma-Decalactone Peach, fruity Less prone to polymerization Peach, apricot, fruity flavors
Delta-Dodecalactone Musky, peach, heavy cream Stable under refrigeration Tropical fruits, cream bases

Biological Activity

Delta-decalactone (δ-decalactone) is a lactone compound widely recognized for its applications in the food and fragrance industries due to its pleasant aroma, reminiscent of peach or coconut. Beyond its sensory attributes, δ-decalactone exhibits significant biological activities, including antimicrobial properties and potential effects on insect behavior. This article delves into the biological activity of δ-decalactone, highlighting key research findings, case studies, and relevant data.

  • Chemical Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 705-86-2
PropertyValue
Boiling Point220 °C
Melting Point-2 °C
Density0.93 g/cm³
SolubilitySoluble in ethanol, ether

Antimicrobial Properties

Research has demonstrated that δ-decalactone possesses notable antimicrobial activity against various microorganisms. It has been shown to inhibit the growth of:

  • Bacteria : Staphylococcus aureus
  • Fungi : Aspergillus niger, Candida albicans

In a study, δ-decalactone exhibited a minimum inhibitory concentration (MIC) against S. aureus, indicating its potential as a natural preservative in food products .

Insect Behavior Modification

δ-Decalactone has been investigated for its effects on insect behavior, particularly in relation to aphids. A study assessed its deterrent activity against Myzus persicae (green peach aphid). The results indicated that while δ-decalactone alone did not significantly deter feeding, its enantiomer, γ-decalactone, showed effectiveness in reducing probing behavior . This suggests potential applications in pest management.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of δ-decalactone. Notably:

  • Mutagenicity : δ-decalactone was found to be non-mutagenic in the Ames test, indicating no significant genetic risk .
  • Ecotoxicity : In aquatic toxicity tests, it demonstrated an LC50 value of 6.25 mg/L for fish (Danio rerio) and an EC50 value of 60 mg/L for Daphnia magna .

Case Studies

  • Food Industry Application :
    • In food formulations, δ-decalactone is utilized for flavor enhancement. Its safety profile and sensory properties make it a preferred choice in various food products.
  • Agricultural Use :
    • Research has explored the use of δ-decalactone as a natural insect repellent. Its efficacy in modifying insect feeding behavior may provide an environmentally friendly alternative to synthetic pesticides.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing delta-Decalactone in laboratory settings?

this compound is synthesized via the oxidation of 2-pentylcyclopentanone using peracids, yielding a lactone with a coconut-like odor profile . Key steps include controlling reaction temperature (to avoid side reactions) and purification via fractional distillation to isolate the desired enantiomeric mixture. Researchers must monitor lactone stability, as polymerization can occur over time, altering viscosity and phase behavior in alcohol-based solutions .

Q. How do isomerism and structural variations impact the olfactory properties of this compound?

this compound is a constitutional isomer of gamma-Decalactone, differing in lactone ring size and side-chain length. While gamma-Decalactone exhibits peach-like notes, this compound’s coconut aroma arises from its 6-pentyltetrahydro-2H-pyran-2-one structure . Experimental comparisons involve gas chromatography-olfactometry (GC-O) to map odor thresholds (detected at ~100 ppb) and assess enantiomeric contributions .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

Standard methods include:

  • GC-MS : To quantify lactone content and detect degradation byproducts.
  • NMR spectroscopy : For structural confirmation, particularly to differentiate enantiomers .
  • DSC (Differential Scanning Calorimetry) : To monitor phase transitions (melting point: -27°C) and polymer formation over time .

Q. How does the natural occurrence of this compound in foods inform its synthetic production for research?

Although this compound occurs naturally in coconut, peach, and dairy products, its natural abundance is insufficient for perfumery applications . Synthetic routes must replicate stereochemical features (e.g., chiral carbon at position 5) to mimic natural odor profiles. Comparative studies using enantioselective synthesis (e.g., Zeon Corporation’s R-body enantiomer) demonstrate superior odor quality compared to racemic mixtures .

Q. What are the critical stability challenges in storing this compound for long-term studies?

Stability issues include:

  • Polymerization : Accelerated by exposure to oxygen or elevated temperatures. Store under inert gas (e.g., nitrogen) at ≤4°C .
  • Phase separation : Observed in ethanol solutions; pre-formulation studies should assess solvent compatibility .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound improve its application in olfactory research?

Zeon Corporation’s chiral synthesis process produces the R-enantiomer, which replicates natural odor profiles more accurately than racemic blends. Key steps involve asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess (ee). Researchers must validate optical activity via polarimetry and correlate ee values with sensory evaluation panels .

Q. What experimental designs are optimal for studying this compound’s interaction with olfactory receptors?

Use molecular docking simulations paired with in vitro assays (e.g., HEK293 cells expressing human OR1A1 receptors). Parameters to optimize:

  • Ligand-receptor binding affinity (via SPR or fluorescence assays).
  • Dose-response curves to determine EC₅₀ values .
  • Cross-validate with in vivo psychophysical studies to map odor perception thresholds .

Q. How do structural modifications of this compound influence its volatility and odor persistence?

Modifying the alkyl chain (e.g., replacing pentyl with hexyl) reduces volatility (base note classification) but may introduce waxy off-notes. Systematic studies involve:

  • QSAR (Quantitative Structure-Activity Relationship) modeling to predict log P (2.27) and boiling point (117°C at 0.02 mmHg) .
  • Headspace analysis to measure release kinetics in fragrance matrices .

Q. What methodologies resolve contradictions in reported odor thresholds for this compound across studies?

Discrepancies arise from variations in solvent systems (e.g., ethanol vs. dipropylene glycol) and panelist sensitivity. Standardize protocols using:

  • ASTM E544-99 : For threshold testing with a minimum panel size (n=20).
  • Triangular tests : To statistically differentiate odor profiles .

Q. How can computational chemistry predict this compound’s stability under extreme conditions (e.g., high humidity or UV exposure)?

Apply DFT (Density Functional Theory) to model degradation pathways, such as lactone ring hydrolysis. Experimental validation involves:

  • Accelerated stability testing (40°C/75% RH for 6 months).
  • LC-MS/MS to identify degradation products (e.g., hydroxy acids) .

Q. Methodological Recommendations

  • For Synthetic Studies : Prioritize enantioselective routes to replicate natural odor profiles .
  • For Stability Testing : Combine computational modeling (DFT) with accelerated aging protocols .
  • For Sensory Analysis : Use standardized panels (ASTM E544-99) to minimize inter-study variability .

Properties

IUPAC Name

6-pentyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSPIPJMLAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044496
Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 120.00 °C. @ 0.02 mm Hg
Record name delta-Decalactone
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Solubility

very slightly, very soluble in alcohol and propylene glycol; insoluble in water
Record name delta-Decalactone
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Record name delta-Decalactone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.971
Record name delta-Decalactone
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CAS No.

705-86-2
Record name δ-Decalactone
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Record name delta-decalactone
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Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Record name Decan-5-olide
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Record name .DELTA.-DECALACTONE
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Record name delta-Decalactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-27.00 °C. @ 760.00 mm Hg
Record name delta-Decalactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.
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Synthesis routes and methods II

Procedure details

A fermentation was carried out, using the procedure and materials described in Example 1, except that 10 g capsul (food grade dextrine; National Starch), 0.15 g linoleic acid, 0.15 g oleic acid and 4 g lecithin were added per liter of fermentation broth. 1.5 g/kg Delta-decalactone was obtained from the broth.
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lecithin
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Retrosynthesis Analysis

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